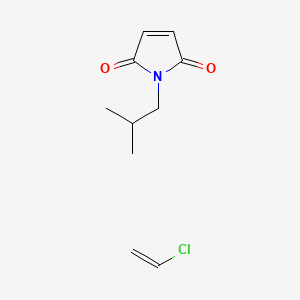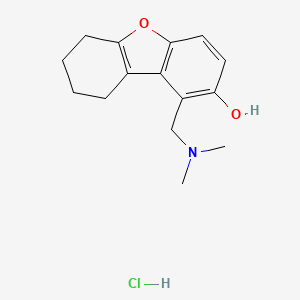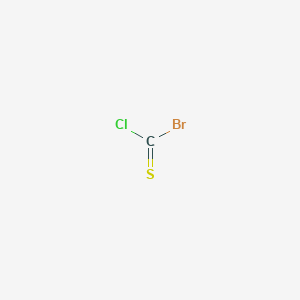
Carbonothioyl bromide chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonothioyl bromide chloride is a chemical compound with the formula CSBrCl It is a member of the family of carbonothioyl halides, which are characterized by the presence of a carbon-sulfur double bond and halogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbonothioyl bromide chloride can be synthesized through the chlorination and bromination of carbon disulfide (CS2). The process involves the controlled addition of chlorine and bromine to carbon disulfide, resulting in the formation of trichloromethanesulfenyl chloride (CCl3SCl) and subsequent reduction to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of large-scale chlorination and bromination reactors. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: Carbonothioyl bromide chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding thiocarbonyl derivatives.
Addition Reactions: It can participate in addition reactions with dienes to form cyclic compounds.
Decomposition Reactions: Under certain conditions, it can decompose to form carbon disulfide and other by-products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: Tin, dihydroanthracene
Reaction Conditions: Controlled temperature and pressure, often in the presence of a solvent
Major Products Formed:
Thiocarbonyl Derivatives: Formed through substitution reactions
Cyclic Compounds: Formed through addition reactions
Decomposition Products: Carbon disulfide, carbon tetrachloride
Applications De Recherche Scientifique
Carbonothioyl bromide chloride has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of carbonothioyl bromide chloride involves its reactivity with nucleophiles and its ability to form stable thiocarbonyl intermediates. These intermediates can undergo further reactions to yield a variety of products. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used .
Comparaison Avec Des Composés Similaires
Thiophosgene (CSCl2): Similar in structure but contains two chlorine atoms instead of one chlorine and one bromine.
Thiocarbonyl Fluoride (CSF2): Contains fluorine atoms instead of chlorine and bromine.
Sulfur Dichloride (SCl2): Contains sulfur and chlorine but lacks the carbon-sulfur double bond.
Uniqueness: Carbonothioyl bromide chloride is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to other carbonothioyl halides. This dual halogenation allows for a broader range of chemical transformations and applications.
Propriétés
Numéro CAS |
35907-57-4 |
|---|---|
Formule moléculaire |
CBrClS |
Poids moléculaire |
159.43 g/mol |
Nom IUPAC |
bromomethanethioyl chloride |
InChI |
InChI=1S/CBrClS/c2-1(3)4 |
Clé InChI |
GSFATHSBYRSUSO-UHFFFAOYSA-N |
SMILES canonique |
C(=S)(Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



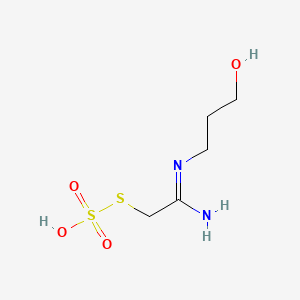
![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)

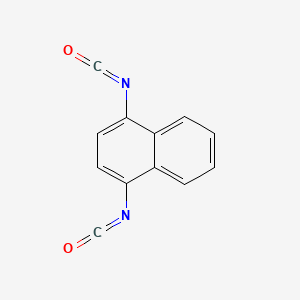
![3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride](/img/structure/B14663960.png)



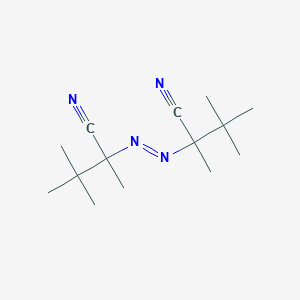

![2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14664005.png)
